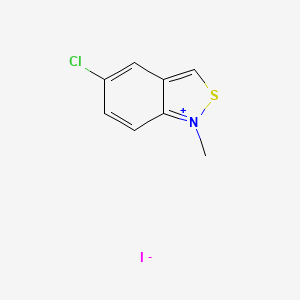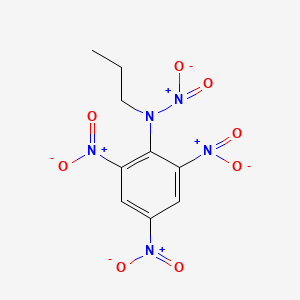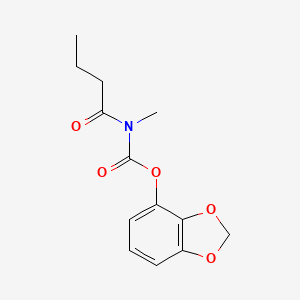
Carbamic acid, methyl(1-oxobutyl)-, 1,3-benzodioxol-4-YL ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, methyl(1-oxobutyl)-, 1,3-benzodioxol-4-YL ester is a chemical compound with the molecular formula C13H15NO5 and a molecular weight of 265.2619 . This compound is known for its unique structure, which includes a benzodioxole ring, a carbamate group, and a butyryl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of Carbamic acid, methyl(1-oxobutyl)-, 1,3-benzodioxol-4-YL ester typically involves the reaction of 1,3-benzodioxole-4-ylamine with methyl(1-oxobutyl)carbamic acid chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Carbamic acid, methyl(1-oxobutyl)-, 1,3-benzodioxol-4-YL ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles like amines or thiols replace the leaving group.
Scientific Research Applications
Carbamic acid, methyl(1-oxobutyl)-, 1,3-benzodioxol-4-YL ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Carbamic acid, methyl(1-oxobutyl)-, 1,3-benzodioxol-4-YL ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
Carbamic acid, methyl(1-oxobutyl)-, 1,3-benzodioxol-4-YL ester can be compared with other similar compounds such as:
Methyl(1-oxobutyl)carbamic acid 2,2-dimethyl-1,3-benzodioxol-4-yl ester: This compound has a similar structure but with a dimethyl substitution on the benzodioxole ring.
Carbamic acid, methyl(1-oxobutyl)-, 1,3-benzodioxol-5-YL ester: This is an isomer with the ester group attached at a different position on the benzodioxole ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
CAS No. |
40374-16-1 |
|---|---|
Molecular Formula |
C13H15NO5 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
1,3-benzodioxol-4-yl N-butanoyl-N-methylcarbamate |
InChI |
InChI=1S/C13H15NO5/c1-3-5-11(15)14(2)13(16)19-10-7-4-6-9-12(10)18-8-17-9/h4,6-7H,3,5,8H2,1-2H3 |
InChI Key |
MVGLHIJICQLVSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N(C)C(=O)OC1=CC=CC2=C1OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


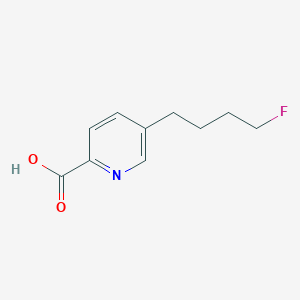
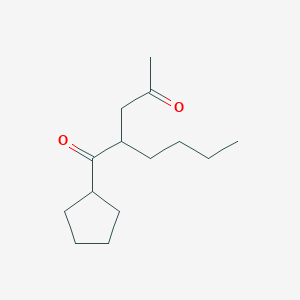
![6,7-Dihydropyrimido[6,1-a]isoquinoline-2,4-dione](/img/structure/B14653777.png)
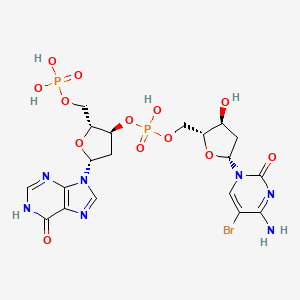
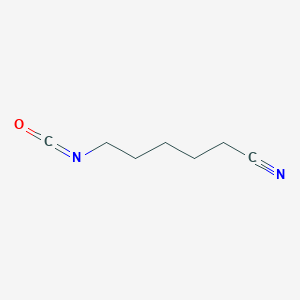
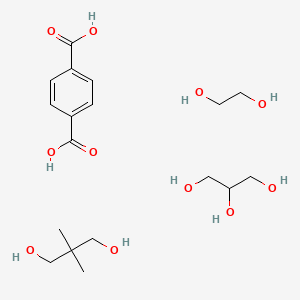
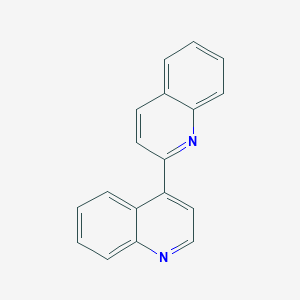
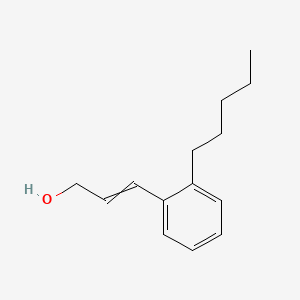
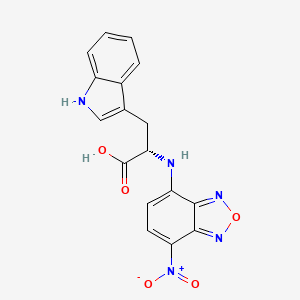
![1-[4-Bromo-alpha,alpha,alpha-trifluoro-m-tolyl]-3-[4-hydroxy-6-methyl-2pyrimidinyl]guanidine](/img/structure/B14653794.png)
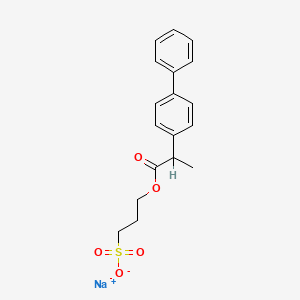
![1-Phenyl-1-azaspiro[2.2]pentane](/img/structure/B14653801.png)
